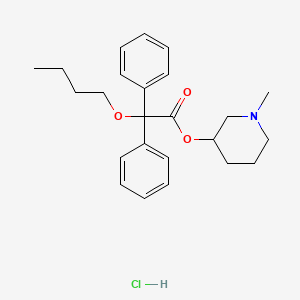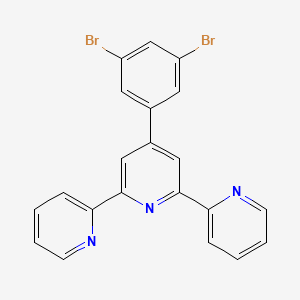
4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dibromophenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by the presence of bromine atoms and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 3,5-dibromophenylboronic acid with 2,6-dipyridin-2-ylpyridine under specific conditions such as the presence of a palladium catalyst, a base like potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates and products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dibromophenyl)-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate.
Solvents: Dimethylformamide (DMF) and others.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(3,5-Dibromophenyl)-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromophenyl-functionalised imidazolium salts: These compounds share the 3,5-dibromophenyl group and have been studied for their anti-cancer activity.
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetra(3,5-dibromophenyl)porphyrin: Another compound with multiple bromine atoms and aromatic rings.
Propriétés
Formule moléculaire |
C21H13Br2N3 |
|---|---|
Poids moléculaire |
467.2 g/mol |
Nom IUPAC |
4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C21H13Br2N3/c22-16-9-14(10-17(23)13-16)15-11-20(18-5-1-3-7-24-18)26-21(12-15)19-6-2-4-8-25-19/h1-13H |
Clé InChI |
ZVTJYSJQYPQQJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
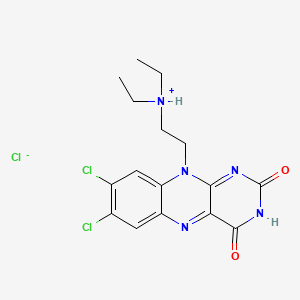
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)
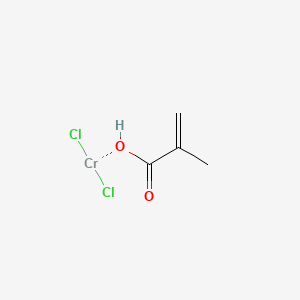



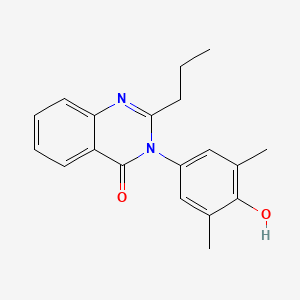
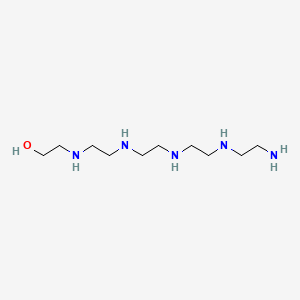

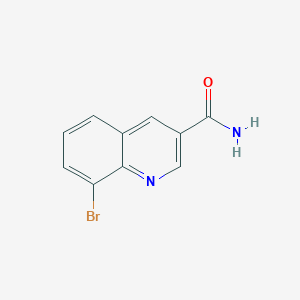
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
